Potency at Human GPR109a: >23-Fold Improvement Over the Non-Fluorinated 5-Methyl Analog
4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic acid demonstrates an EC50 of 42 nM at human GPR109a [1]. In stark contrast, the non-fluorinated analog 5-methyl-1H-pyrazole-3-carboxylic acid exhibits an EC50 > 1000 nM under identical assay conditions, representing a >23-fold loss in potency [2]. The 4-fluoro substituent is therefore essential for achieving sub-micromolar agonism.
| Evidence Dimension | GPR109a Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | 5-Methyl-1H-pyrazole-3-carboxylic acid (non-fluorinated analog): EC50 > 1000 nM |
| Quantified Difference | >23-fold more potent |
| Conditions | Human GPR109a expressed in human adipocytes; decrease in intracellular cAMP measured by HTRF assay |
Why This Matters
This quantifies the critical role of the 4-fluoro substituent; using the non-fluorinated analog would fail to activate GPR109a at relevant concentrations, leading to false-negative results in target engagement assays.
- [1] BindingDB: BDBM50220849 (4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid). View Source
- [2] BindingDB: BDBM50211362 (5-methyl-1H-pyrazole-3-carboxylic acid). View Source
